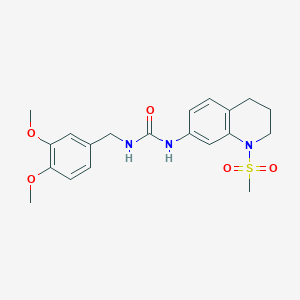

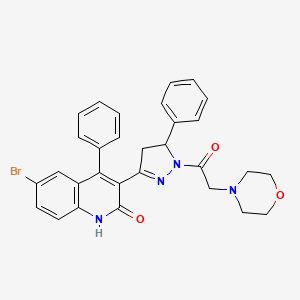

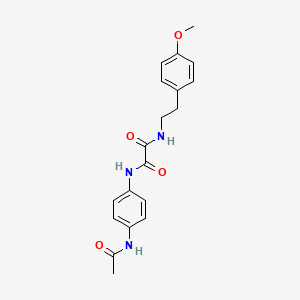

3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives and their complexes has been explored in various studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ions, formed stable complexes with significant cytotoxicity against certain cancer cell lines . Another study reported the synthesis of a pyrazoline derivative, which was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process . Additionally, a novel pyrazole derivative was synthesized and characterized by various spectroscopic techniques, confirming its structure .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and their complexes. The positions of atoms, bond lengths, bond angles, and dihedral angles were determined, revealing a stable planar geometry around the central copper(II) ion in the complexes . The molecular structure of a pyrazole derivative was also confirmed by single-crystal X-ray diffraction studies, showing a twisted conformation between the pyrazole and thiophene rings . In another study, the molecular structure of a pyrazolo[3,4-b]pyridine derivative was analyzed, with certain atoms lying in one plane except for two adjacent C atoms carrying substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and coordination reactions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of new derivative ligands that coordinated with copper(II) ions . The synthesis of the pyrazoline derivative involved a desmethylation reaction to produce a precursor for radiolabeling .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR spectroscopies, which provided insights into their physical and chemical properties . The electronic, NMR, vibrational, and structural properties of a new pyrazoline derivative were studied using computational methods, and the results were reported . The thermal decomposition of a novel pyrazole derivative was studied by thermogravimetric analysis, and its molecular geometries and electronic structures were optimized and calculated using ab-initio methods .

Case Studies

The cytotoxic activity of the synthesized benzamide derivatives and their complexes was evaluated against five human cancer cell lines, with the complexes showing smaller IC50 values, indicating higher potency . Another study focused on the inhibition of RET kinase activity by 4-chloro-benzamides derivatives, which could serve as lead compounds for cancer therapy . The potential of a pyrazoline derivative as a PET agent for imaging B-Raf(V600E) in cancers was also investigated .

科学的研究の応用

Radiopharmaceutical Development : A study by Wang et al. (2013) focused on synthesizing a compound related to your chemical of interest for potential use in positron emission tomography (PET) imaging of B-Raf(V600E) in cancers. They developed a radiotracer using a similar compound and demonstrated its potential in cancer diagnosis (Wang et al., 2013).

Chemical Synthesis and Structure Analysis : Zhang et al. (2006) synthesized a related compound by reacting specific chemicals under microwave irradiation. They analyzed the molecular structure, which contributes to the broader understanding of such compounds' chemical properties (Zhang et al., 2006).

Diabetes Treatment Research : Park et al. (2014) explored the use of a structurally similar compound as a glucokinase activator for treating type 2 diabetes. They identified a promising candidate compound for further development based on its effectiveness and safety profile in preclinical studies (Park et al., 2014).

Synthetic Protocol Development : Bellili et al. (2022) investigated a synthetic protocol for creating functionalized trifluoromethylpyrazolopyrimidines and related compounds from aminocyanopyrazole precursors. This research contributes to the development of efficient synthetic routes for such compounds (Bellili et al., 2022).

Antimycobacterial Research : Nayak et al. (2016) synthesized and tested new benzamide derivatives, similar to your compound of interest, for their antitubercular activities. They found that certain compounds showed significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Nayak et al., 2016).

Cancer Research : Yoshida et al. (2005) designed and synthesized a benzamide derivative related to your compound, which showed selective cytotoxicity against tumorigenic cell lines. This research contributes to the development of new anticancer agents (Yoshida et al., 2005).

特性

IUPAC Name |

3,4-dichloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O/c1-23-16(4-5-22-23)13-6-11(8-20-10-13)9-21-17(24)12-2-3-14(18)15(19)7-12/h2-8,10H,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSELHBRKXTUSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)